molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2588347
CAS No.: 898449-11-1
M. Wt: 276.3
InChI Key: KQIFBDCPVFIEGB-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic triazino-purinedione family, characterized by a fused [1,2,4]triazine ring at the f-bond of the 2,6-purinedione core. The structure includes a tert-butyl group at position 3 and a methyl group at position 9, which confer steric bulk and influence solubility and biological interactions. Such derivatives are synthesized via diazonium salt intermediates and cyclocondensation reactions, as seen in related triazino-purinediones .

Properties

IUPAC Name

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFBDCPVFIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics.

Biological Activity

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, referred to as compound X, is a member of the triazino purine class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and modulation of cellular pathways.

Chemical Structure and Properties

Compound X features a unique chemical structure characterized by a triazino ring fused with a purine moiety. The presence of a tert-butyl group and a methyl group contributes to its distinct reactivity and biological properties.

Property Value
Molecular FormulaC12H16N6O2
Molecular Weight248.29 g/mol
StructureStructure

Research indicates that compound X interacts with various biological targets through mechanisms that involve enzyme inhibition and receptor binding. Notably, studies have shown:

  • Adenosine Deaminase Inhibition : Compound X exhibits moderate inhibitory activity against adenosine deaminase (ADA), an enzyme crucial for purine metabolism. This inhibition suggests potential applications in treating conditions where modulation of adenosine levels is beneficial .
  • Cyclin-Dependent Kinase 1 (CDK1) Inhibition : A study found that compound X displayed weak inhibitory activity against CDK1, an essential kinase for cell cycle regulation. This finding indicates that further optimization may enhance its potency and specificity for various kinases .

Biological Activities

The biological activities of compound X extend beyond enzyme inhibition. Its potential therapeutic effects have been explored in various contexts:

  • Anticancer Activity : The modulation of enzyme activity related to cell cycle regulation positions compound X as a candidate for anticancer therapies. Research is ongoing to elucidate its specific effects on cancer cell lines.
  • Anti-inflammatory Effects : Preliminary studies suggest that compound X may exert anti-inflammatory properties through its interactions with specific receptors involved in inflammatory pathways.

Comparative Analysis

When compared to other compounds within the triazino purine class, compound X shows unique properties that may enhance its therapeutic potential:

Compound Name Structural Features Unique Properties
7-Methyl-[1,2,4]triazolo[3,4-b]quinazolineContains a quinazoline moietyDifferent receptor binding profiles
5-Methyl-[1,2,4]triazoleSimpler triazole structureLess complex reactivity
2-Amino-6-methylpyrimidin-4(3H)-onePyrimidine core with amino groupDifferent pharmacological profile

Case Studies

Several studies have investigated the biological activity of compound X:

  • In vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of compound X on ADA and CDK1. The results indicated moderate inhibition of ADA with IC50 values suggesting potential lead compound status for further development .
  • Cell Line Studies : Ongoing research is assessing the cytotoxic effects of compound X on various cancer cell lines to determine its efficacy as an anticancer agent.
  • Inflammatory Model Studies : Preliminary findings suggest that compound X may modulate inflammatory responses in animal models, warranting further investigation into its mechanism and therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Fusion Position Key Properties Biological Activity Synthesis Pathway
Target: 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 3-tert-butyl, 9-methyl [3,4-f] High lipophilicity (tert-butyl), moderate solubility Inferred potential antitumor activity (based on analogs) Diazonium salt cyclocondensation
4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione (53) 4-imino [3,4-e] Polar imino group, lower lipophilicity Antitumor activity against MCF-7 breast cancer (growth reduction <32%) Cyclocondensation of diazonium intermediates
3-(4-Chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 3-(4-chlorophenyl), 7,9-dimethyl [3,4-f] Enhanced π-π stacking (chlorophenyl), moderate stability Not explicitly reported; likely enzyme inhibition Halogenated aryl substitution
7,9-Dimethyl-3-phenyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione 3-phenyl, 7,9-dimethyl [3,4-f] High crystallinity (phenyl group) Commercial availability; research reagent Aryl substitution via coupling reactions
1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) Indole-fused triazino-pyrazolone [5,6-b] Extended conjugation (indole core) Not reported; structural focus on heterocyclic diversity Cyclization with hydrazine derivatives

Substituent Effects on Physicochemical Properties

  • tert-Butyl vs.
  • Methyl vs. Imino Groups: The 9-methyl substituent in the target compound improves metabolic stability compared to the 4-imino group in compound 53, which may undergo hydrolysis or oxidation .

Research Findings and Implications

  • Structural Optimization : The tert-butyl group in the target compound may balance lipophilicity and steric hindrance, offering a unique profile for CNS-targeted therapies where blood-brain barrier penetration is critical.
  • Gaps in Data: No direct cytotoxicity or pharmacokinetic data are available for the target compound. Future studies should prioritize assays against kinase targets (e.g., CDKs, EGFR) given the activity of related triazino-purinediones .

Q & A

Q. What mechanistic studies are required to elucidate the compound’s reactivity?

  • Methodological Answer : Combine experimental and theoretical approaches:
  • Kinetic Studies : Measure rate constants under varying temperatures (Arrhenius analysis).
  • Isotope Effects : Use deuterated reactants to identify rate-determining steps.
  • In-situ Spectroscopy : Monitor intermediates via Raman or UV-Vis.

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